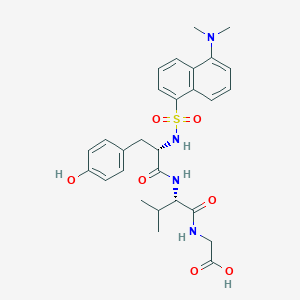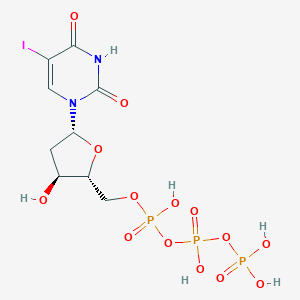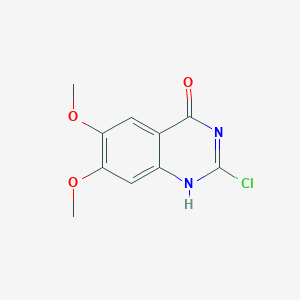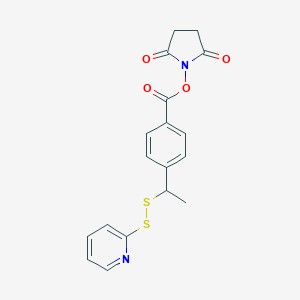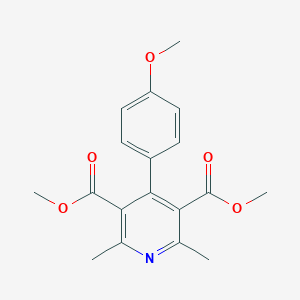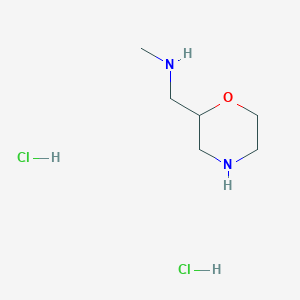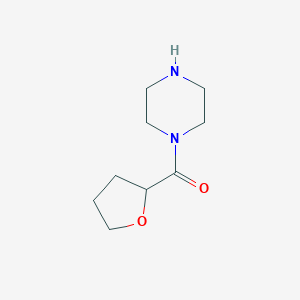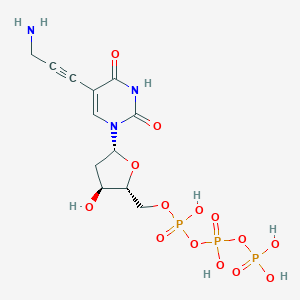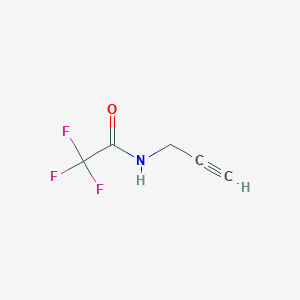![molecular formula C10H12O B048570 Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) CAS No. 116195-05-2](/img/structure/B48570.png)
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (-)-trans-Carveol and is a stereoisomer of Carveol.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI).
Mécanisme D'action
The mechanism of action of Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins in the body. It has been found to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting protein synthesis. It has also been found to inhibit the production of inflammatory cytokines, which are responsible for inflammation in the body.
Effets Biochimiques Et Physiologiques
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) has been found to have various biochemical and physiological effects on the body. It has been found to have antioxidant properties and can scavenge free radicals in the body. It has also been found to have analgesic properties, which can help alleviate pain. It has been found to have anti-inflammatory effects, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) in lab experiments is its low toxicity. It has been found to have low toxicity in various animal studies, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI). One of the future directions is the study of its potential use in the treatment of cancer. More research is needed to determine its efficacy in treating cancer and the mechanism of action behind its cytotoxic effects on cancer cells. Another future direction is the study of its potential use as an antimicrobial agent. More research is needed to determine its effectiveness against various bacteria and fungi. Finally, more research is needed to determine the potential side effects of using this compound in humans and animals.
Conclusion:
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) is a chemical compound that has potential applications in various fields of science. It has been found to have antibacterial, anti-inflammatory, and antifungal properties. It has also been studied for its potential use in the treatment of cancer. More research is needed to fully understand its mechanism of action and potential side effects. However, its low toxicity makes it a safe compound to use in lab experiments.
Méthodes De Synthèse
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) can be synthesized by the reduction of Carvone using Sodium borohydride. Carvone is a natural compound found in many essential oils, including spearmint, caraway, and dill. The reduction of Carvone results in the formation of (-)-trans-Carveol, which is Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI).
Applications De Recherche Scientifique
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) has been extensively studied for its potential applications in various fields of science. It has been found to have antibacterial, anti-inflammatory, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
Propriétés
Numéro CAS |
116195-05-2 |
|---|---|
Nom du produit |
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) |
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
1-(1-tricyclo[3.2.1.02,7]oct-3-enyl)ethanone |
InChI |
InChI=1S/C10H12O/c1-6(11)10-5-7-2-3-8(10)9(10)4-7/h2-3,7-9H,4-5H2,1H3 |
Clé InChI |
FOWUMYNNQUIXDN-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CC3CC1C2C=C3 |
SMILES canonique |
CC(=O)C12CC3CC1C2C=C3 |
Synonymes |
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



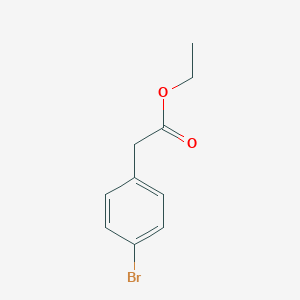
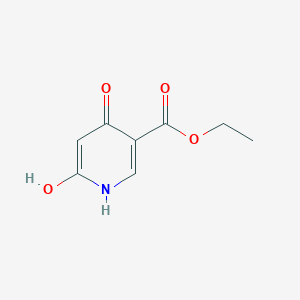
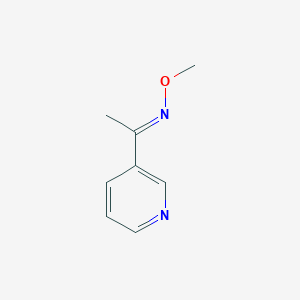
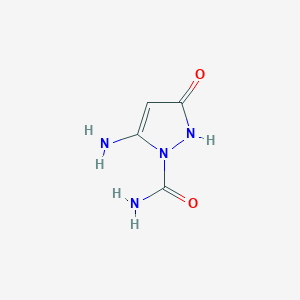
![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
